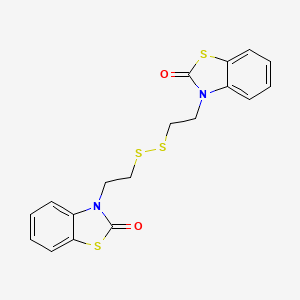
3-(2-((2-(2-Oxo-1,3-benzothiazol-3(2H)-yl)ethyl)dithio)ethyl)-1,3-benzothiazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-((2-(2-Oxo-1,3-benzothiazol-3(2H)-yl)ethyl)dithio)ethyl)-1,3-benzothiazol-2(3H)-one is a complex organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by its unique structure, which includes two benzothiazole rings connected by a dithioethyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((2-(2-Oxo-1,3-benzothiazol-3(2H)-yl)ethyl)dithio)ethyl)-1,3-benzothiazol-2(3H)-one typically involves multiple steps. One common method involves the reaction of 2-mercaptobenzothiazole with ethylene dibromide to form an intermediate compound. This intermediate is then reacted with another molecule of 2-mercaptobenzothiazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-((2-(2-Oxo-1,3-benzothiazol-3(2H)-yl)ethyl)dithio)ethyl)-1,3-benzothiazol-2(3H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the benzothiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups attached to the benzothiazole rings.
Applications De Recherche Scientifique
3-(2-((2-(2-Oxo-1,3-benzothiazol-3(2H)-yl)ethyl)dithio)ethyl)-1,3-benzothiazol-2(3H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 3-(2-((2-(2-Oxo-1,3-benzothiazol-3(2H)-yl)ethyl)dithio)ethyl)-1,3-benzothiazol-2(3H)-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Mercaptobenzothiazole: A simpler benzothiazole derivative with a thiol group.
6-Ethoxy-2-oxo-3(2H)-benzothiazolecarboxylic acid: Another benzothiazole compound with different functional groups.
2-Oxo-3(2H)-benzothiazolecarboxylic acid: A related compound with a carboxylic acid group.
Uniqueness
3-(2-((2-(2-Oxo-1,3-benzothiazol-3(2H)-yl)ethyl)dithio)ethyl)-1,3-benzothiazol-2(3H)-one stands out due to its unique dithioethyl bridge connecting two benzothiazole rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
18331-47-0 |
|---|---|
Formule moléculaire |
C18H16N2O2S4 |
Poids moléculaire |
420.6 g/mol |
Nom IUPAC |
3-[2-[2-(2-oxo-1,3-benzothiazol-3-yl)ethyldisulfanyl]ethyl]-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C18H16N2O2S4/c21-17-19(13-5-1-3-7-15(13)25-17)9-11-23-24-12-10-20-14-6-2-4-8-16(14)26-18(20)22/h1-8H,9-12H2 |
Clé InChI |
KRWPSOXRMTZDGE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N(C(=O)S2)CCSSCCN3C4=CC=CC=C4SC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


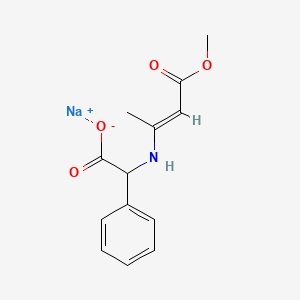

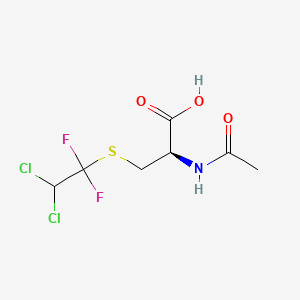

![5,11-Dimethyl-4,10-dihydro-3h-pyrido[3,4-b]carbazole](/img/structure/B12794947.png)
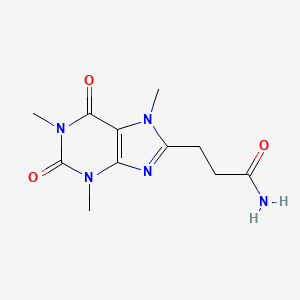
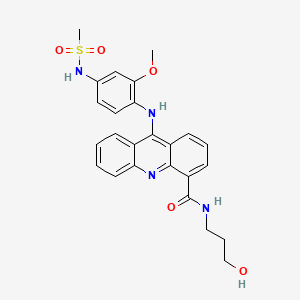

![11-[(2-Hydroxyethyl)sulfanyl]undecanoic acid](/img/structure/B12794966.png)
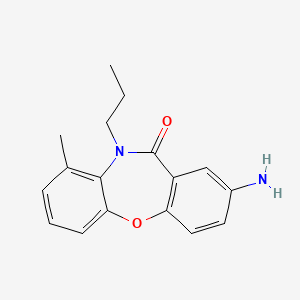
![Diethyl 2-acetamido-2-[(5-chloro-1-benzothiophen-3-yl)methyl]propanedioate](/img/structure/B12794977.png)



